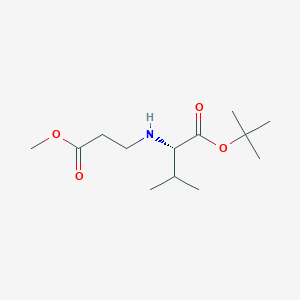

(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The tert-butyldimethylsilyl group is a hydrolytically stable group that has been used as a protecting group for alcohols in organic synthesis . The commercially available tert-butyldimethylsilyl chloride (TBDMS-Cl) is often used as a silylation agent .

Synthesis Analysis

The synthesis of compounds containing the TBDMS group typically involves the reaction of an alcohol with TBDMS-Cl in the presence of a base . The reaction is usually carried out under mild conditions and gives high yields .

Molecular Structure Analysis

The TBDMS group consists of a silicon atom bonded to a tert-butyl group and two methyl groups . The oxygen atom of the alcohol forms a bond with the silicon atom during the silylation reaction .

Chemical Reactions Analysis

The TBDMS group can be removed from the alcohol by treatment with a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), under mild conditions . This reaction is often used in the deprotection step of organic synthesis .

科学的研究の応用

Asymmetric Synthesis

One significant application of this compound is in the field of asymmetric synthesis. For instance, tert-butanesulfinyl aldimines and ketimines, which are related in structure and reactivity to (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine, serve as precursors for the synthesis of protected 1,2-amino alcohols. These compounds are synthesized with high yields and diastereoselectivities, highlighting their importance in producing compounds with specific chirality. Such processes are crucial for developing pharmaceuticals and complex organic molecules (Tang, Volkman, & Ellman, 2001).

Cycloaddition Reactions

Another research application involves its use in cycloaddition reactions, where (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine or its derivatives participate in forming complex cyclic structures. For example, the compound has been used in trifluoromethanesulfonimide-catalyzed cycloadditions with α,β-unsaturated esters, leading to multisubstituted silyloxycyclobutanes. These reactions are notable for their efficiency and the ability to introduce diverse functional groups into the cyclic framework, showcasing the compound's versatility in synthetic organic chemistry (Takasu, Ishii, & Inanaga, 2006).

Advanced Material Synthesis

Moreover, this compound finds applications beyond pharmaceutical synthesis, such as in the development of new materials. For instance, the study of tert-butylammonium N-acetylglycinate monohydrate, while not the same, shares similarities in the use of tert-butyl groups. This research focuses on understanding the structural, spectral, and electronic properties of new crystalline organic complexes, which are essential for the pharmaceutical industry and drug research. Such studies contribute to the advanced materials science field by providing insights into the molecular and electronic properties of novel compounds (Senthilkumar et al., 2020).

Environmental and Chemical Reactivity Studies

Lastly, the compound's structural relatives are used in studies investigating chemical reactivity and environmental degradation processes. For example, research on tert-butylamine's atmospheric degradation, while not directly related to (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine, illustrates the broader context of research into the environmental impacts of chemical compounds. Such studies are vital for understanding the fate of chemicals in the environment and their potential transformation products (Tan et al., 2018).

Safety And Hazards

将来の方向性

The use of the TBDMS group as a protecting group for alcohols continues to be an area of interest in organic synthesis . Future research may focus on developing new methods for the silylation and deprotection reactions, as well as exploring the use of the TBDMS group in the synthesis of complex organic molecules .

特性

IUPAC Name |

(2S)-1-[tert-butyl(dimethyl)silyl]oxybutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NOSi/c1-7-9(11)8-12-13(5,6)10(2,3)4/h9H,7-8,11H2,1-6H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCJQVABVSLUJB-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO[Si](C)(C)C(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO[Si](C)(C)C(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582041 |

Source

|

| Record name | (2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine | |

CAS RN |

157555-74-3 |

Source

|

| Record name | (2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。